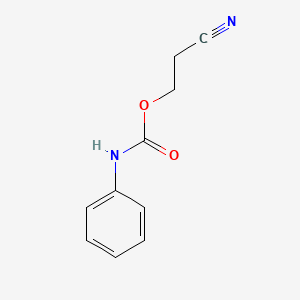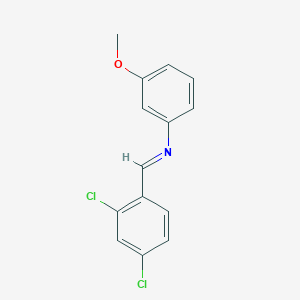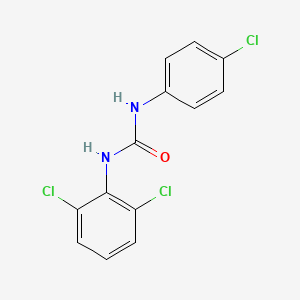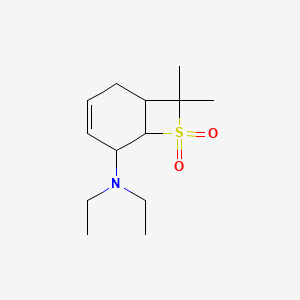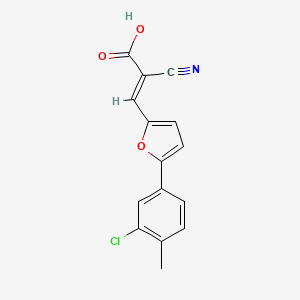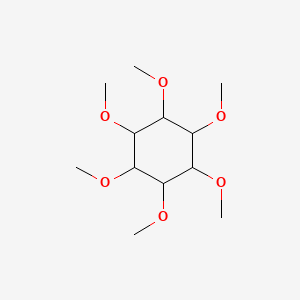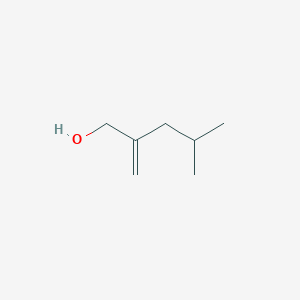
1-Pentanol, 4-methyl-2-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-2-propen-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is primarily used in various chemical synthesis processes. This compound is known for its unique structure, which includes an isobutyl group attached to a propen-1-ol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isobutyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the reaction of isobutylene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In industrial settings, 2-Isobutyl-2-propen-1-ol is produced using large-scale chemical reactors. The process often involves the continuous feeding of reactants and catalysts into the reactor, followed by the separation and purification of the product through distillation and other techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isobutyl-2-propen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen atom.
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, saturated alcohols, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-2-propen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers utilize this compound in studies related to enzyme activity and metabolic pathways.
Medicine: It serves as a precursor in the development of certain medicinal compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Isobutyl-2-propen-1-ol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound donates electrons to the oxidizing agent, resulting in the formation of oxidized products. In reduction reactions, it accepts electrons from the reducing agent, leading to the formation of reduced products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the propen-1-ol backbone.
2-Buten-1-ol: Shares the propen-1-ol backbone but has different substituents.
3-Methyl-2-buten-1-ol: Another unsaturated alcohol with a different substitution pattern.
Uniqueness: 2-Isobutyl-2-propen-1-ol is unique due to its specific combination of an isobutyl group and a propen-1-ol backbone, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
4-methyl-2-methylidenepentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-7(3)5-8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
BCCGLFNYAVNCOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)

